molecular formula C11H11N3O2 B1215345 Piroximone CAS No. 84490-12-0

Piroximone

Cat. No. B1215345
CAS RN: 84490-12-0
M. Wt: 217.22 g/mol
InChI Key: OQGWJZOWLHWFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piroximone is a cardiotonic agent . It is a phosphodiesterase-III inhibitor . It has been used in patients with congestive heart failure .


Molecular Structure Analysis

The molecular formula of Piroximone is C11H11N3O2 . Its average mass is 217.224 Da and its monoisotopic mass is 217.085129 Da .


Chemical Reactions Analysis

Electroanalytical studies have revealed that the dihydroimidazolone functionality in Piroximone is oxidizable . The compound undergoes a two-electron, irreversible oxidation in neutral to acidic media, leading to two major products .

Future Directions

Several uncontrolled trials with the phosphodiesterase inhibitors enoximone, milrinone, and Piroximone have concluded that these agents improve exercise capacity and thereby hold promise to enhance the quality of life . Large scale controlled trials currently in progress will determine the ultimate efficacy, as well as safety, of these agents .

properties

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWJZOWLHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233479
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroximone

CAS RN

84490-12-0
Record name Piroximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piroximone
Reactant of Route 2
Piroximone
Reactant of Route 3
Piroximone
Reactant of Route 4
Reactant of Route 4
Piroximone
Reactant of Route 5
Reactant of Route 5
Piroximone
Reactant of Route 6
Piroximone

Citations

For This Compound
632
Citations
M Petein, TB Levine, JN Cohn - Journal of the American College of …, 1984 - Elsevier
The hemodynamic and neurohumoral effects of cummulative intravenous doses of piroximone (MDL 19205), a noncatecholamine, nonglycoside, imidazole derivative with positive …
Number of citations: 49 www.sciencedirect.com
KT Weber, JS Janicki, MC Jain - American Heart Journal, 1987 - Elsevier
… piroximone, and myocardial lactate production was not observed. The salutary hemodynamic response to oral piroximone … 48 weeks of oral piroximone therapy. Adverse gastrointestinal …
Number of citations: 22 www.sciencedirect.com
RJ Axelrod, T De Marco, M Dae, EH Botvinick… - Journal of the American …, 1987 - Elsevier
… with piroximone. Similar responses were obtained after incremental doses of … Piroximone tablet administration. At least 6 hours after the last dose of piroximone solution, piroximone …
Number of citations: 33 www.sciencedirect.com
DC Pang, E Cantor, A Hagedorn… - Drug development …, 1988 - Wiley Online Library
The effects of nine cAMP‐phosphodiesterase inhibitors, including amrinone, milrinone, enoximone, piroximone, imazodan (Cl‐914), CK‐2438 (4,5‐dihydro‐6‐[pyridin‐4‐yl]‐3‐[2H]…
Number of citations: 18 onlinelibrary.wiley.com
J Boldt, C Knothe, B Zickmann, E Schindler… - British journal of …, 1993 - ncbi.nlm.nih.gov
… In the present study, piroximone as well as enoximone produced significant arterial and … Enoximone was shown to be a more potent vasodilator and acting longer than piroximone. The …
Number of citations: 4 www.ncbi.nlm.nih.gov
KD Haegele, GG Belz, TT Meinicke… - European Journal of …, 1986 - Springer
… and oral doses of piroximone. Plasma piroximone concentrations were assayed up to 8 h after … Following the oral dose, piroximone reached peak plasma concentrations within 30 to 90 …
Number of citations: 9 link.springer.com
G Baumann, K Ningel, G Cremer - International journal of cardiology, 1990 - Elsevier
… The safety and efficacy of long-term oral piroximone therapy was assessed in 12 patients with … piroximone. The present report describes the experience with long-term oral piroximone …
Number of citations: 1 www.sciencedirect.com
M Petein, B Heppner, RJ Bache, JN Cohn… - … of Pharmacology and …, 1987 - Citeseer
This study compares the effects of piroximone(MDL 19,205), a new inotropic agent, with dobutamine in dogs with congestnie heart failure. With dobutamine,(1 5 g/kg/min) left ventricular …
Number of citations: 8 citeseerx.ist.psu.edu
A Patel, LD Caldicott, JR Skoyles, P Das… - BJA: British Journal of …, 1993 - academic.oup.com
We have compared the haemodynamic effects of the imidazole derivative phosphodiesterase inhibitors enoximone and piroximone in patients with low cardiac output after cardiac …
Number of citations: 7 academic.oup.com
B Hausen, B Heublein, J Vogelpohl… - Journal of …, 1992 - journals.lww.com
… With respect to piroximone the CI remained constant at --3 L/min/m“, while the … piroximone caused serious side effects. We conclude that monotherapy using enoximone or piroximone …
Number of citations: 4 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.